3-Bromo-6-ethoxyquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

3-bromo-6-ethoxyquinolin-2-amine |

InChI |

InChI=1S/C11H11BrN2O/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3,(H2,13,14) |

InChI Key |

MROGWWWFQBOVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)N)Br |

Origin of Product |

United States |

Spectroscopic Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the anticipated nuclear magnetic resonance (NMR) spectral data for the compound 3-Bromo-6-ethoxyquinolin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental ¹H and ¹³C NMR data for 3-Bromo-6-ethoxyquinolin-2-amine, this guide offers a robust, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information presented herein serves as a valuable resource for the identification and characterization of this and related quinoline derivatives.

Anticipated ¹H NMR Spectral Data

The proton NMR spectrum of 3-Bromo-6-ethoxyquinolin-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the ethoxy substituent, and the amine group. The anticipated chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~7.8 - 8.2 | Singlet | - |

| H-5 | ~7.2 - 7.6 | Doublet | ~8.0 - 9.0 |

| H-7 | ~7.0 - 7.4 | Doublet of doublets | ~8.0 - 9.0, ~2.0 - 3.0 |

| H-8 | ~7.5 - 7.9 | Doublet | ~2.0 - 3.0 |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - |

| -OCH₂CH₃ | ~4.0 - 4.3 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.3 - 1.6 | Triplet | ~7.0 |

Anticipated ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are outlined below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~135 - 140 |

| C-4a | ~145 - 150 |

| C-5 | ~120 - 125 |

| C-6 | ~150 - 155 |

| C-7 | ~115 - 120 |

| C-8 | ~125 - 130 |

| C-8a | ~140 - 145 |

| -OCH₂CH₃ | ~60 - 65 |

| -OCH₂CH₃ | ~14 - 16 |

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like 3-Bromo-6-ethoxyquinolin-2-amine.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of 3-Bromo-6-ethoxyquinolin-2-amine is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.

-

¹³C NMR Spectroscopy:

-

Instrument: The same high-resolution NMR spectrometer is used.

-

Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is set to cover the full range of carbon chemical shifts.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.

-

For ¹H NMR, the integrals of the signals are determined to provide information on the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.

Molecular Structure

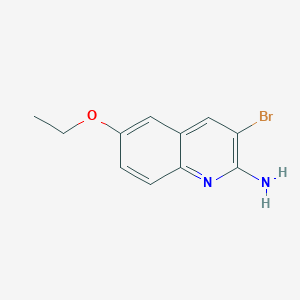

The chemical structure of 3-Bromo-6-ethoxyquinolin-2-amine is depicted in the following diagram.

Caption: Chemical structure of 3-Bromo-6-ethoxyquinolin-2-amine.

Mass Spectrometry Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-6-ethoxyquinolin-2-amine, a substituted quinoline of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents anticipated mass spectral data, and visualizes its theoretical fragmentation pathway.

Introduction

3-Bromo-6-ethoxyquinolin-2-amine belongs to the quinoline class of heterocyclic aromatic compounds. Due to the diverse biological activities associated with quinoline scaffolds, understanding the structural characteristics of novel derivatives like 3-Bromo-6-ethoxyquinolin-2-amine is crucial for drug discovery and development. Mass spectrometry is a powerful analytical technique for elucidating the structure of such small molecules by providing information about their molecular weight and fragmentation patterns.[1] This guide focuses on the theoretical electron ionization mass spectrometry (EI-MS) analysis of the title compound.

Experimental Protocol: Mass Spectrometry of a Small Organic Molecule

The following protocol describes a general procedure for the analysis of a small organic molecule, such as 3-Bromo-6-ethoxyquinolin-2-amine, using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), a common technique for such compounds.[1][2]

2.1 Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of 3-Bromo-6-ethoxyquinolin-2-amine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[3]

-

Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for LC-MS analysis.[3]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[3]

-

Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial.

2.2 Instrumentation and Conditions

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for accurate mass measurements.

-

Chromatographic Separation (if applicable):

-

Column: A C18 reverse-phase column is typically suitable for separating small organic molecules.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for amine-containing compounds.[4]

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Data Acquisition: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, the molecular ion is selected and fragmented using collision-induced dissociation (CID).

-

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for 3-Bromo-6-ethoxyquinolin-2-amine under electron ionization. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).

| Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Notes |

| [M]+• | 3-Bromo-6-ethoxyquinolin-2-amine radical cation | 266 | 268 | Molecular Ion |

| [M-CH3]+ | Loss of a methyl radical from the ethoxy group | 251 | 253 | |

| [M-C2H4]+• | Loss of ethene from the ethoxy group | 238 | 240 | |

| [M-C2H5O]+ | Loss of an ethoxy radical | 221 | 223 | |

| [M-Br]+ | Loss of a bromine radical | 187 | - | |

| [M-HCN]+• | Loss of neutral hydrogen cyanide from the quinoline ring | 239 | 241 | A common fragmentation for quinolines.[5][6] |

| [M-CO]+• | Loss of carbon monoxide | 238 | 240 |

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for 3-Bromo-6-ethoxyquinolin-2-amine.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. biocompare.com [biocompare.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Bromopyridin-2-amine

Abstract: This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 3-Bromopyridin-2-amine. Due to the absence of publicly available crystallographic data for 3-Bromo-6-ethoxyquinolin-2-amine, this document focuses on the structurally relevant compound 3-Bromopyridin-2-amine as a representative example. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, crystallographic data, and visualizations to support further research and application.

Introduction

3-Bromopyridin-2-amine is a halogenated heterocyclic amine whose structural characteristics are of interest in the fields of medicinal chemistry and materials science. The presence of a bromine atom and an amino group on the pyridine ring allows for a variety of intermolecular interactions, influencing its solid-state packing and potential biological activity. Understanding the precise three-dimensional arrangement of atoms and molecules is crucial for designing new molecules with desired properties. This guide summarizes the key structural features of 3-Bromopyridin-2-amine, based on single-crystal X-ray diffraction studies.

Crystallographic Data

The crystal structure of 3-Bromopyridin-2-amine has been determined by X-ray crystallography. The key parameters of the crystal data and structure refinement are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₅H₅BrN₂ |

| Formula Weight | 173.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.2179 (6) Å, b = 4.0007 (2) Å, c = 12.8451 (6) Å |

| α = 90°, β = 109.731 (3)°, γ = 90° | |

| Volume | 591.01 (5) ų |

| Z | 4 |

| Temperature | 173 K |

| Wavelength | Mo Kα radiation |

| Density (calculated) | 1.942 Mg/m³ |

| Absorption Coefficient | 6.84 mm⁻¹ |

| F(000) | 336 |

Molecular Geometry and Intermolecular Interactions

The molecular structure of 3-Bromopyridin-2-amine is characterized by the planar pyridine ring. The key feature of the crystal packing is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further organized into two-dimensional layers via C—Br⋯Br halogen bonding.[1]

Below is a diagram illustrating the intermolecular interactions of 3-Bromopyridin-2-amine.

Caption: Intermolecular interactions in the crystal structure of 3-Bromopyridin-2-amine.

Experimental Protocols

A common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine. The following is a representative protocol:

-

Dissolve 2-aminopyridine in an organic solvent such as acetic acid.

-

Cool the solution to 0°C with stirring.

-

Slowly add a solution of bromine in the same organic solvent. The temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The mixture is then neutralized with a base, such as sodium hydroxide solution, to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.

The crystallographic data presented in this guide were obtained using the following general procedure:

-

A suitable single crystal of 3-Bromopyridin-2-amine was selected and mounted on a diffractometer.

-

The crystal was cooled to 173 K to minimize thermal vibrations.

-

X-ray diffraction data were collected using Mo Kα radiation.

-

The collected data were processed, and the structure was solved and refined using appropriate software packages.

-

The positions of the hydrogen atoms were determined from the difference Fourier map and refined.

Below is a workflow diagram for the crystallographic analysis.

Caption: Experimental workflow for the crystallographic analysis of 3-Bromopyridin-2-amine.

Potential Applications in Drug Discovery

Aminopyridine derivatives are known to be versatile building blocks in the synthesis of biologically active compounds. The structural information of 3-Bromopyridin-2-amine can aid in the rational design of novel therapeutics. The bromine atom provides a site for further functionalization, for example, through cross-coupling reactions, to generate more complex molecules with potential activity as kinase inhibitors, channel modulators, or other targeted therapies.

The diagram below illustrates a conceptual pathway for the utilization of 3-Bromopyridin-2-amine in drug discovery.

Caption: Conceptual workflow for drug discovery using 3-Bromopyridin-2-amine as a scaffold.

Conclusion

This technical guide has provided a detailed summary of the crystal structure and molecular geometry of 3-Bromopyridin-2-amine, serving as a valuable resource in the absence of data for 3-Bromo-6-ethoxyquinolin-2-amine. The provided crystallographic data, insights into intermolecular interactions, and experimental protocols offer a solid foundation for researchers in the fields of crystallography, medicinal chemistry, and drug development. The structural information presented herein is critical for the rational design of new molecules with tailored properties and potential therapeutic applications.

References

In-depth Technical Guide: Solubility Profile of 3-Bromo-6-ethoxyquinolin-2-amine in Organic Solvents

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for 3-Bromo-6-ethoxyquinolin-2-amine in various organic solvents. This guide, therefore, provides a foundational understanding of the anticipated solubility characteristics of this compound based on its chemical structure, along with a detailed experimental protocol for determining its solubility.

Introduction to 3-Bromo-6-ethoxyquinolin-2-amine and Its Potential Solubility Characteristics

3-Bromo-6-ethoxyquinolin-2-amine is a substituted quinoline derivative. The quinoline ring system is a key scaffold in many biologically active compounds. The solubility of such molecules is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration.

The structure of 3-Bromo-6-ethoxyquinolin-2-amine incorporates several functional groups that will dictate its solubility in different organic solvents:

-

Quinoline Core: A heterocyclic aromatic system that can participate in π-π stacking interactions.

-

Amine Group (-NH2): A polar group capable of acting as a hydrogen bond donor and acceptor.

-

Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.

-

Ethoxy Group (-OCH2CH3): A moderately polar group that can act as a hydrogen bond acceptor.

Given this combination of polar and non-polar functionalities, 3-Bromo-6-ethoxyquinolin-2-amine is expected to exhibit a range of solubilities in organic solvents of varying polarities. It is likely to be more soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like ethanol and methanol) where hydrogen bonding can occur, and less soluble in non-polar solvents (like hexane).

Hypothetical Solubility Data Presentation

While no specific experimental data is available, a typical presentation of such data for a research audience would be in a tabular format for easy comparison. The following table illustrates how the solubility data for 3-Bromo-6-ethoxyquinolin-2-amine would be presented once determined.

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Non-polar | 25 | Data to be determined | Data to be determined |

| Toluene | Non-polar | 25 | Data to be determined | Data to be determined |

| Hexane | Non-polar | 25 | Data to be determined | Data to be determined |

Detailed Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 3-Bromo-6-ethoxyquinolin-2-amine in various organic solvents using the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

3-Bromo-6-ethoxyquinolin-2-amine (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-6-ethoxyquinolin-2-amine to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 3-Bromo-6-ethoxyquinolin-2-amine of known concentrations in a suitable solvent.

-

Analyze these standards using the developed HPLC method to construct a calibration curve of peak area versus concentration.

-

-

HPLC Analysis:

-

Inject the diluted sample solutions and the calibration standards into the HPLC system.

-

Record the peak areas corresponding to 3-Bromo-6-ethoxyquinolin-2-amine.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of 3-Bromo-6-ethoxyquinolin-2-amine in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-Bromo-6-ethoxyquinolin-2-amine.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility profile of 3-Bromo-6-ethoxyquinolin-2-amine. The provided experimental protocol can be adapted by researchers to generate the specific quantitative data required for their studies.

A Theoretical and Computational Investigation of 3-Bromo-6-ethoxyquinolin-2-amine: A Potential Kinase Inhibitor Scaffold

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a comprehensive theoretical and computational analysis of a novel quinoline derivative, 3-Bromo-6-ethoxyquinolin-2-amine. While extensive experimental data for this specific molecule is not yet publicly available, this document outlines a robust framework for its synthesis, characterization, and in-silico evaluation. The methodologies presented herein are based on established protocols for analogous compounds and are intended to guide researchers in the exploration of this molecule's therapeutic potential, particularly as a kinase inhibitor. This whitepaper details a proposed synthetic pathway, standard characterization techniques, and a full suite of computational analyses including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All computational data presented are illustrative and intended to serve as a benchmark for future experimental work.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. A key area of interest is their application as kinase inhibitors, where the quinoline ring system can effectively interact with the ATP-binding site of various kinases. The targeted introduction of specific substituents, such as halogens and alkoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

This guide focuses on the theoretical and computational exploration of 3-Bromo-6-ethoxyquinolin-2-amine, a novel compound with potential as a kinase inhibitor. The strategic placement of a bromine atom at the 3-position, an ethoxy group at the 6-position, and an amine group at the 2-position is hypothesized to confer favorable binding characteristics and drug-like properties. This document serves as a roadmap for the systematic investigation of this promising molecule.

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for 3-Bromo-6-ethoxyquinolin-2-amine can be conceptualized based on established quinoline synthesis methodologies. One such approach involves a multi-step synthesis starting from commercially available precursors.

Synthesis Workflow

The proposed synthesis involves the nitration and chlorination of a quinolin-4-ol precursor, followed by a substitution reaction to introduce the amino group. The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 3-Bromo-6-ethoxyquinolin-2-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-3-nitroquinolin-4-ol A solution of 6-bromoquinolin-4-ol (1 equivalent) in concentrated sulfuric acid would be cooled to 0°C. A mixture of nitric acid (1.1 equivalents) and sulfuric acid would then be added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture would be stirred at room temperature for 2-3 hours. The mixture would then be poured onto ice, and the resulting precipitate filtered, washed with water, and dried to yield 6-bromo-3-nitroquinolin-4-ol.

Step 2: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline A mixture of 6-bromo-3-nitroquinolin-4-ol (1 equivalent) and phosphorus oxychloride (5 equivalents) would be heated at reflux for 4-6 hours. After cooling, the excess phosphorus oxychloride would be removed under reduced pressure. The residue would be carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid would be filtered, washed with water, and dried to give 6-bromo-4-chloro-3-nitroquinoline.

Step 3: Synthesis of 3-Bromo-6-ethoxyquinolin-2-amine To a solution of 6-bromo-4-chloro-3-nitroquinoline (1 equivalent) in ethanol, a solution of ammonia in ethanol would be added. The reaction mixture would be heated in a sealed tube at 120-140°C for 12-18 hours. After cooling, the solvent would be evaporated, and the residue would be partitioned between ethyl acetate and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would be purified by column chromatography on silica gel to afford 3-Bromo-6-ethoxyquinolin-2-amine.

Characterization: The final compound and all intermediates would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm their identity and purity.

Computational Studies

To elucidate the structural, electronic, and potential biological properties of 3-Bromo-6-ethoxyquinolin-2-amine, a comprehensive in-silico analysis is proposed. This includes Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET prediction.

Computational Workflow

The following diagram outlines the workflow for the proposed computational studies.

The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors

An In-depth Technical Guide on the Synthesis and Application of a 7-Ethoxyquinoline Precursor in the Development of the Pan-HER Kinase Inhibitor, Neratinib.

This guide provides a comprehensive overview of a substituted quinoline scaffold that serves as a crucial precursor in the synthesis of potent kinase inhibitors, with a primary focus on the irreversible pan-HER inhibitor, Neratinib. Designed for researchers, medicinal chemists, and drug development professionals, this document details the synthetic pathways, biological activity, and mechanism of action of Neratinib, highlighting the significance of the quinoline core in achieving high-affinity kinase inhibition.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics. In the realm of oncology, quinoline derivatives have emerged as a prominent class of kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation. This guide focuses on a specific 7-ethoxy-substituted quinoline-3-carbonitrile, a key intermediate in the synthesis of Neratinib, a potent irreversible inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.

The Quinoline Precursor: Synthesis and Elaboration

The synthesis of Neratinib hinges on the construction of a highly functionalized quinoline core. A key intermediate in this process is 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile . The general synthetic strategy involves the initial formation of a substituted quinoline ring, followed by sequential modifications to introduce the necessary functional groups for biological activity.

Experimental Protocol: Synthesis of the Key Quinoline Intermediate and Neratinib

The following protocol is a generalized representation based on synthetic routes reported in the literature.[1][2][3]

Step 1: Synthesis of 4-chloro-3-cyano-7-ethoxy-6-N-acetylaminoquinoline

This initial step involves the construction of the core quinoline scaffold. While various methods exist for quinoline synthesis, a common approach for this specific intermediate involves the cyclization of appropriately substituted anilines.

Step 2: Coupling with 4-(Benzyloxy)-3-chloroaniline

The 4-chloro group of the quinoline intermediate is displaced by a substituted aniline.

-

A mixture of 4-chloro-3-cyano-7-ethoxy-6-N-acetylaminoquinoline and 4-(benzyloxy)-3-chloroaniline is heated in a suitable solvent such as isopropanol, often with a catalytic amount of acid (e.g., methanesulfonic acid).[1]

-

The reaction progress is monitored by a suitable analytical method like HPLC.

-

Upon completion, the product, 6-acetamido-4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxy-quinoline, is isolated by filtration and washed.[1]

Step 3: Deprotection and Formation of the 6-Aminoquinoline Intermediate

The acetyl protecting group on the 6-amino function is removed.

-

The product from the previous step is treated with a base, such as potassium carbonate in methanol, to hydrolyze the acetyl group.[1]

-

The resulting 6-amino-4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxyquinoline is then isolated.

Step 4: Introduction of the Pyridinylmethoxy Moiety

The benzyloxy group is typically cleaved and replaced with the pyridinylmethoxy group.

Step 5: Acylation to Yield Neratinib

The final step involves the acylation of the 6-amino group with 4-(dimethylamino)crotonoyl chloride.

-

4-N,N-dimethylaminocrotonic acid hydrochloride is converted to the corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in a solvent such as THF with a catalytic amount of DMF.[1]

-

The resulting 4-(dimethylamino)-2-butenoyl chloride hydrochloride is then reacted with 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile in the presence of a base to afford Neratinib.[1]

Biological Activity and Mechanism of Action of Neratinib

Neratinib is a potent, irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[4][5][6][7][8] This irreversible inhibition is achieved through the covalent binding of Neratinib to a cysteine residue within the ATP-binding pocket of these kinases.[5][6]

Quantitative Biological Data

The inhibitory activity of Neratinib against various kinases and cancer cell lines has been extensively characterized.

| Target | IC50 (nM) | Cell Line | IC50 (nM) |

| EGFR (HER1) | 92[6][9] | 3T3/neu (HER2-overexpressing) | 3 ± 0.14[9] |

| HER2 | 59[6][9] | SK-Br-3 (HER2-overexpressing) | 2 ± 0.18[9] |

| HER4 | 19[10] | BT 474 (HER2-overexpressing) | 2 ± 0.06[9] |

| MST1 | 37.7 | A431 (EGFR-positive) | 81 ± 9[9] |

| MDA-MB-435 (HER2/EGFR-negative) | 960 ± 165[9] | ||

| SW620 (HER2/EGFR-negative) | 690 ± 84[9] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Neratinib and a generalized workflow for its synthesis.

Caption: Neratinib signaling pathway inhibition.

Caption: Generalized synthetic workflow for Neratinib.

By irreversibly binding to and inhibiting the kinase activity of EGFR, HER2, and HER4, Neratinib effectively blocks downstream signaling through two major pathways: the PI3K/Akt pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[4][5] Both of these pathways are critical for cell proliferation, survival, and angiogenesis. The sustained inhibition provided by Neratinib's covalent binding mechanism leads to a durable anti-tumor response.

Conclusion

The 7-ethoxy-6-aminoquinoline-3-carbonitrile scaffold is a validated and highly valuable precursor in the synthesis of potent kinase inhibitors, exemplified by the clinical success of Neratinib. The synthetic routes to this intermediate, while multi-step, are well-established and amenable to large-scale production. The resulting inhibitor, Neratinib, demonstrates potent and irreversible inhibition of the HER family of kinases, leading to significant anti-tumor activity in preclinical and clinical settings. This technical guide underscores the importance of the quinoline core as a foundational element in the design of next-generation targeted cancer therapies.

References

- 1. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]

- 2. CN103588755B - The preparation method of Neratinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]

Exploring the Structure-Activity Relationship of 2-Aminoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. Its versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminoquinoline derivatives, focusing on their anticancer, antimalarial, and antifungal properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of 2-aminoquinoline-based drug candidates.

Anticancer Activity of 2-Aminoquinoline Derivatives

2-Aminoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and signaling pathways. The SAR studies in this area have revealed key structural features that govern their cytotoxic and cytostatic activities against a range of cancer cell lines.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-aminoquinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | H | H | MCF-7 (Breast) | 3.03 ± 1.5 | [1] |

| 1b | H | H | H | T47D (Breast) | 2.20 ± 1.5 | [1] |

| 1c | H | H | H | MDA-MB-231 (Breast) | 11.90 ± 2.6 | [1] |

| 2a | H | H | H | HepG2 (Liver) | 3.3 | [2] |

| 2b | H | H | H | HCT-116 (Colon) | 23 | [2] |

| 2c | H | H | H | A549 (Lung) | 9.96 | [2] |

| 3a | 3'-F-phenyl | H | H | MDA-MB-468 (Breast) | 4.0 | [3] |

| 3b | 4'-F-phenyl | H | H | MDA-MB-468 (Breast) | 5.0 | [3] |

| 3c | 2',4'-di-F-phenyl | H | H | MDA-MB-468 (Breast) | 8.0 | [3] |

| 4a | 3'-F-phenyl | H | H | MCF-7 (Breast) | 10.5 | [3] |

| 4b | 4'-F-phenyl | H | H | MCF-7 (Breast) | 11.0 | [3] |

| 4c | 2',4'-di-F-phenyl | H | H | MCF-7 (Breast) | 27.0 | [3] |

Note: The specific structures for compounds 1a-c and 2a-c are detailed within their respective references as complex derivatives. The table highlights the variation in potency based on the cancer cell line. For compounds 3a-c and 4a-c, the R1 substituent is at the 2-position of the quinoline ring, demonstrating the impact of fluorine substitution on cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.[4][5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of the 2-aminoquinoline derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

-

Incubate the plate for 24-72 hours.[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][5]

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR/HER2 pathways.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Caption: The EGFR/HER2 signaling pathway, often hyperactivated in cancer.

Antimalarial Activity of 2-Aminoquinoline Derivatives

The quinoline core is famously present in the antimalarial drug chloroquine. Research into 2-aminoquinoline derivatives has aimed to overcome the challenge of drug resistance in Plasmodium falciparum.

Quantitative SAR Data: Antimalarial Activity

The following table presents the in vitro antiplasmodial activity of various 2-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound ID | Substituents | Strain | IC50 (nM) | Reference |

| 5a | 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile | Dd2 (CQR) | 55.8 | [9] |

| 6a | 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino]pyrimidine | K1 (CQR) | 3.6 | [10] |

| 7a | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine | Drug-resistant | 5-8 | [11] |

| BAQ | Bisquinoline derivative | W2 (CQR) | ~20-50 | [12] |

| MAQ | Monoquinoline derivative | W2 (CQR) | ~50-100 | [12] |

Note: The IC50 values demonstrate the high potency of some 2-aminoquinoline derivatives, even against resistant parasite strains.

Experimental Protocol: In Vitro Antiplasmodial Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds.[13][14]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In the context of malaria, it can be used to quantify the amount of parasitic DNA, thus providing a measure of parasite growth.

Procedure:

-

Parasite Culture:

-

Culture P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

-

Maintain the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[15]

-

Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[13]

-

-

Compound Preparation and Plate Setup:

-

Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

-

Add the synchronized, parasitized erythrocytes to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%.[13][15]

-

Include negative controls (parasitized red blood cells without any compound) and positive controls (e.g., chloroquine or artemisinin).

-

-

Incubation:

-

Incubate the plates for 72 hours under the same conditions as the parasite culture.[13]

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

-

After incubation, add the lysis buffer to each well and mix.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (uninfected erythrocytes).

-

Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Caption: General workflow for an in vitro antiplasmodial assay.

Antifungal Activity of 2-Aminoquinoline Derivatives

Certain 2-aminoquinoline derivatives have also been investigated for their potential as antifungal agents, showing activity against various fungal pathogens.

Quantitative SAR Data: Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-aminoquinoline derivatives against different fungal species.

| Compound ID | Substituents | Fungal Strain | MIC (µg/mL) | Reference |

| III11 | N,2-di-p-tolylquinolin-4-amine hydrochloride | Various invasive fungi | 4-32 | [16] |

| III14 | (structure specified in reference) | Various invasive fungi | 4-32 | [16] |

| III15 | (structure specified in reference) | Various invasive fungi | 4-32 | [16] |

| III23 | (structure specified in reference) | Various invasive fungi | 4-32 | [16] |

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Procedure:

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of the fungal cells in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[18]

-

Dilute this suspension further in the test medium (e.g., RPMI-1640) to the final required inoculum concentration.

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of the 2-aminoquinoline derivative in the test medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the compound dilutions.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.[20]

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity for azoles against yeasts) compared to the growth control.[19]

-

Synthesis of 2-Aminoquinoline Derivatives

A variety of synthetic routes have been developed for the preparation of the 2-aminoquinoline scaffold and its derivatives.

General Synthetic Strategies

-

Friedländer Annulation: This is a classical and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

-

Doebner Reaction: This method involves the reaction of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid.[22]

-

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones.

-

Modern Catalytic Methods: More recent approaches utilize transition metal catalysts (e.g., cobalt, selenium) to facilitate the cyclization and amination reactions under milder conditions.[23]

Example Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction

Procedure:

-

A mixture of an appropriately substituted aniline (1 mmol), an aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol is prepared.[22]

-

A catalytic amount of an acid, such as trifluoroacetic acid, can be added.[22]

-

The reaction mixture is then heated, for example, under reflux or using microwave irradiation, for a specified period.

-

After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

The 2-aminoquinoline scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that modifications at various positions of the quinoline ring can significantly influence the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for researchers to evaluate the potential of their novel 2-aminoquinoline derivatives. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, as well as a deeper understanding of their mechanisms of action and potential for combination therapies.

References

- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. raco.cat [raco.cat]

- 10. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro anti-Plasmodium activity assays. [bio-protocol.org]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. In vitro antiplasmodial activity [bio-protocol.org]

- 16. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Antifungal Susceptibility Testing [bio-protocol.org]

- 21. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 22. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Bioactive Molecules from Quinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the development of derivatives with a broad spectrum of pharmacological activities.[3][4] This has led to the successful development of quinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][5] This guide provides an in-depth overview of the discovery process for novel bioactive quinoline molecules, focusing on key bioactivities, targeted signaling pathways, and essential experimental protocols.

Bioactivities of Quinoline Derivatives

The therapeutic potential of quinoline derivatives is vast, with significant research focused on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Quinoline derivatives have demonstrated potent efficacy against various cancers by targeting multiple mechanisms of action, including the inhibition of tubulin polymerization, kinase signaling, and DNA topoisomerase.[6][7]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7e | A2780 (Ovarian) | IC50 | 0.9 µM | [6] |

| MCF-7 (Breast) | IC50 | 2.1 µM | [6] | |

| 7f | A2780/RCIS (Resistant Ovarian) | IC50 | 0.5 µM | [6] |

| MCF-7/MX (Resistant Breast) | IC50 | 1.1 µM | [6] | |

| 9g | PC-3 (Prostate) | GI50 | 1.29 µM | [7] |

| 9d | PC-3 (Prostate) | GI50 | 2.60 µM | [7] |

| 6d | A2780/RCIS (MRP2-overexpressing) | IC50 (Cisplatin) | 13.4 µM |[8] |

Antimicrobial Activity

The quinoline core is central to many antibacterial and antifungal agents, including the well-known fluoroquinolone antibiotics.[9][10] Novel derivatives show promise against multidrug-resistant strains.[9][11]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Quinoline Compound | C. difficile | MIC | 1.0 µg/mL | [9] |

| Hybrid 7b | S. aureus | MIC | 2 µg/mL (5 µM) | [11] |

| M. tuberculosis H37Rv | MIC | 10 µg/mL (24 µM) | [11] | |

| Hybrid 7c | C. neoformans | MIC | 15.6 µg/mL | [11] |

| Hybrid 5d | S. aureus (G+) | MIC | 0.125-1 µg/mL | [12] |

| | E. coli (G-) | MIC | 1-8 µg/mL |[12] |

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives are being explored as inhibitors of key enzymes such as phosphodiesterase 5 (PDE5) and cholinesterases (AChE/BuChE), which are involved in memory and cognitive function.[13][14]

Table 3: Neuroprotective Activity of Selected Quinoline Derivatives

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7a | PDE5 | IC50 | 0.27 nM | [13] |

| 3f | eeAChE (Acetylcholinesterase) | IC50 | 1.3 µM |

| | eqBuChE (Butyrylcholinesterase) | IC50 | 0.81 µM | |

Experimental Workflows and Protocols

The discovery pipeline for bioactive molecules involves synthesis, screening, and mechanistic studies.

Caption: A generalized workflow for discovering novel bioactive compounds.

Synthesis Protocol: Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for producing quinoline derivatives.[1]

-

Reactants : Mix a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).

-

Catalyst : Add an acid or base catalyst (e.g., p-toluenesulfonic acid, KOH).

-

Solvent : Use a suitable solvent such as ethanol or water, sometimes under green conditions like ultrasound irradiation.[3][15]

-

Reaction : Heat the mixture under reflux. The reaction proceeds via a condensation reaction followed by cyclodehydration.

-

Workup : After the reaction is complete, cool the mixture, and isolate the crude product by filtration or extraction.

-

Purification : Purify the quinoline derivative using recrystallization or column chromatography.

Biological Assay Protocol: MTT Cytotoxicity Assay

This assay is commonly used to assess the anti-proliferative activity of compounds on cancer cell lines.[8]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, A2780) in a 96-well plate at a specific density and incubate for 24 hours to allow attachment.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized quinoline derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

-

Inoculum Preparation : Prepare a standardized suspension of the target bacterium or fungus (e.g., S. aureus, E. coli) in a suitable broth.

-

Compound Dilution : Prepare a serial dilution of the quinoline compound in a 96-well microtiter plate.

-

Inoculation : Add the microbial inoculum to each well of the plate. Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination : Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Key Signaling Pathways Targeted by Quinoline Derivatives

Many bioactive quinolines exert their effects by modulating critical cellular signaling pathways that are often dysregulated in cancer.[16][17]

Caption: Key oncogenic pathways inhibited by various quinoline derivatives.

Quinoline-based molecules have been designed as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are pivotal for activating downstream carcinogenic pathways.[16][17] Two major cascades are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central regulators of cell proliferation, survival, apoptosis, and angiogenesis.[16] By inhibiting key proteins in these cascades, quinoline compounds can effectively halt tumor growth.[16][17] Another significant anticancer mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally attractive and privileged structure in drug design.[2][4][18] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued relevance in the search for novel therapeutics.[1][19] Future research will likely focus on the development of quinoline-based hybrids, which combine the quinoline core with other pharmacophores to create multi-target-directed ligands (MTDLs) with enhanced efficacy and reduced potential for drug resistance.[3] Furthermore, the application of green chemistry principles and novel catalytic systems will streamline the synthesis of these valuable compounds, accelerating the journey from laboratory discovery to clinical application.[15][20]

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documentsdelivered.com [documentsdelivered.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. pubs.acs.org [pubs.acs.org]

Synthetic Route for 3-Bromo-6-ethoxyquinolin-2-amine from 6-ethoxyquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 3-Bromo-6-ethoxyquinolin-2-amine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-ethoxyquinoline. The described three-step synthesis involves N-oxidation, subsequent C2-amination, and regioselective C3-bromination.

Synthetic Strategy Overview

The synthetic pathway commences with the N-oxidation of 6-ethoxyquinoline to activate the C2-position for nucleophilic attack. The resulting 6-ethoxyquinoline N-oxide is then subjected to a direct amination reaction to introduce the amino group at the C2-position, yielding 6-ethoxyquinolin-2-amine. The final step involves the regioselective bromination of this intermediate at the C3-position to afford the target compound, 3-Bromo-6-ethoxyquinolin-2-amine.

Caption: Synthetic workflow for 3-Bromo-6-ethoxyquinolin-2-amine.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Reagents | Expected Yield (%) |

| 1 | 6-Ethoxyquinoline to 6-Ethoxyquinoline N-oxide | m-Chloroperoxybenzoic acid (m-CPBA) | 85-95 |

| 2 | 6-Ethoxyquinoline N-oxide to 6-Ethoxyquinolin-2-amine | Tosyl anhydride, t-Butylamine, TFA | 70-85 |

| 3 | 6-Ethoxyquinolin-2-amine to 3-Bromo-6-ethoxyquinolin-2-amine | N-Bromosuccinimide (NBS) | 80-90 |

Experimental Protocols

Step 1: Synthesis of 6-Ethoxyquinoline N-oxide

This protocol describes the N-oxidation of 6-ethoxyquinoline using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

6-Ethoxyquinoline

-

m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 6-ethoxyquinoline (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6-ethoxyquinoline N-oxide as a solid.

Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 3-bromoquinolines with a variety of nitrogen, oxygen, and sulfur nucleophiles. The methodologies outlined herein are essential for the synthesis of diverse quinoline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The quinoline core is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring is, therefore, a critical aspect of drug discovery and development. Nucleophilic substitution at the C3 position of 3-bromoquinoline offers a versatile strategy for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships. This document details established protocols for palladium- and copper-catalyzed, as well as uncatalyzed, nucleophilic substitution reactions.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is highly versatile, tolerating a wide range of amine nucleophiles and offering good to excellent yields.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of 3-Bromoquinoline

| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Aliphatic Amines | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 75-90 |

| Secondary Aliphatic Amines | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 100 | 18-24 | 80-95 |

| Anilines | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 100 | 16 | 70-85[4] |

| Amides/Sulfonamides | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 60-80 |

| Ammonia (aq. NH₃) | Pd-precatalyst (0.5) | KPhos (2) | KOH | 1,4-Dioxane | 100 | 24 | 70-85[5] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst, ligand, and base to a dry reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the amine nucleophile (1.2 equiv) to the vial.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction: Seal the vial and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[4]

Buchwald-Hartwig Amination Workflow

Copper-Catalyzed C-N, C-O, and C-S Cross-Coupling (Ullmann-Type Reactions)

Ullmann-type condensations, which are copper-catalyzed, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O and C-S bonds.[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than traditional Ullmann reactions.[7]

Table 2: Reaction Conditions for Ullmann-Type Coupling with 3-Bromoquinoline

| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ammonia | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | NMP | 120 | 24 | 60-75 |

| Phenols | CuI (5-10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane/DMF | 90-110 | 24 | 70-88[8] |

| Aliphatic Alcohols | CuI (10) | 1,10-Phenanthroline (20) | t-BuOK | Toluene | 110 | 24-48 | 50-70 |

| Thiols | CuI (5) | N,N-dimethylglycine (10) | K₃PO₄ | DMSO | 80-100 | 12-24 | 75-90 |

Experimental Protocol: General Procedure for Ullmann-Type Coupling

-

Reaction Setup: To a sealable reaction tube, add copper(I) iodide, the appropriate ligand, the base, 3-bromoquinoline (1.0 equiv), and the nucleophile (1.5-2.0 equiv).

-

Solvent Addition: Add the solvent under an inert atmosphere.

-

Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature with stirring for the designated time.

-

Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The residue is purified by column chromatography.

Ullmann-Type Coupling Workflow

Palladium-Catalyzed C-S Cross-Coupling

For the synthesis of aryl thioethers, palladium-catalyzed reactions offer a highly efficient and general method. A variety of thiols can be coupled with 3-bromoquinoline under relatively mild conditions.[9]

Table 3: Reaction Conditions for Palladium-Catalyzed Thiolation of 3-Bromoquinoline

| Nucleophile (Thiol) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenols | Pd(OAc)₂ (2) | DiPPF (4) | K₂CO₃ | Toluene | 100 | 12-18 | 85-95[9] |

| Aliphatic Thiols | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | 1,4-Dioxane | 80-100 | 12-24 | 70-85 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Thiolation

-

Reaction Setup: In an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

-

Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the thiol (1.2 equiv).

-

Solvent Addition: Add the degassed solvent.

-

Reaction: Heat the mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous base (e.g., NaHCO₃), water, and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by flash chromatography.

Palladium-Catalyzed Thiolation Workflow

Conclusion

The protocols described in these application notes provide a robust toolkit for the synthesis of a wide range of 3-substituted quinolines. The choice of catalytic system and reaction conditions can be tailored to the specific nucleophile and desired product. These methods are scalable and tolerate a variety of functional groups, making them highly valuable for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

References

- 1. iscnagpur.ac.in [iscnagpur.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-ethoxyquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Bromo-6-ethoxyquinolin-2-amine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminoquinoline scaffold in a wide range of biologically active compounds.[1][2][3]

The functionalization of the 3-position of the quinoline ring through cross-coupling reactions allows for the synthesis of diverse libraries of compounds for drug discovery and other applications. While specific literature on 3-Bromo-6-ethoxyquinolin-2-amine is limited, the protocols provided herein are based on established methodologies for structurally similar substrates, such as 3-bromo-2-aminopyridines and other substituted quinolines, and should serve as a strong starting point for reaction optimization.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] For 3-Bromo-6-ethoxyquinolin-2-amine, the bromine atom at the 3-position serves as an excellent handle for various coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or esters.

-

Buchwald-Hartwig Amination: Formation of a C-N bond with amines.[4][6][7]

-

Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.

-

Cyanation: Introduction of a nitrile group.

These reactions enable the introduction of a wide array of functional groups at the 3-position of the 2-aminoquinoline core, providing access to novel chemical entities with potential therapeutic applications.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous 3-bromo-2-aminopyridine and other bromo-quinoline derivatives. These serve as a guide for the expected reactivity of 3-Bromo-6-ethoxyquinolin-2-amine.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| 3 | 6-Bromoquinoline | 3-Thienylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 90 | 85 |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 92 |

| 2 | 3-Bromo-2-aminopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 78 |

| 3 | 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 85[9][10] |

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Entry | Aryl Bromide | Alkyne | Pd Cat. (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 96[11] |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | 30 | - | Et₃N | THF | RT | 75[12] |

| 3 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | - | Et₃N | Toluene | 70 | 90 |

Table 4: Heck Coupling of Aryl Bromides with Alkenes

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 85 |

| 2 | 2-Bromonaphthalene | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 140 | 92 |